Methyl 2-[(succinimidooxy)carbonyl]benzoate
Description
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a specialized reagent widely employed in organic synthesis, particularly for the N-phthaloylation of amino acids and peptide derivatives. Developed by Casimir et al. (2002), MSB is recognized for its high efficiency, mild reaction conditions (room temperature, acetonitrile/water solvent system), and absence of racemization during peptide protection . Its structure features a methyl benzoate core linked to a succinimidooxy carbonyl group, enabling selective activation of carboxylic acids for amide bond formation.
Properties
IUPAC Name |
2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)8-4-2-3-5-9(8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJSYLHKJRKNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447792 | |
| Record name | Methyl 2-[(succinimidooxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438470-19-0 | |
| Record name | Methyl 2-[(succinimidooxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[(succinimidooxy)carbonyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 2-[(succinimidooxy)carbonyl]benzoate plays a significant role in biochemical reactions, particularly in the N-phthaloylation of amino acids and amino acid derivatives. This compound interacts with various enzymes and proteins, facilitating the modification of amino acids, which is crucial for studying protein structure and function. The nature of these interactions involves the formation of stable covalent bonds between the compound and the amino acid residues, leading to the formation of N-phthaloylated products.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying amino acids and proteins within the cell. This compound can alter the function of enzymes and proteins, leading to changes in cellular activities such as signal transduction, metabolic pathways, and gene regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with amino acid residues in proteins. This interaction leads to the inhibition or activation of enzymes, depending on the specific amino acid residues modified. The compound can also influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular activities, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify amino acids and proteins without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate the modification of amino acids, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is essential for its activity and effectiveness in modifying amino acids and proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function, as they determine the specific proteins and enzymes that the compound can interact with. The compound’s localization within the cell influences its ability to modify amino acids and proteins, leading to changes in cellular activities.
Biological Activity
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a versatile compound widely used in organic synthesis, particularly in peptide chemistry. Its primary role as a reagent for N-phthaloylation of amino acids and derivatives has significant implications for biological activity, influencing various biochemical and cellular processes. This article explores the biological activity of MSB, its mechanisms of action, and its applications in research.
- Chemical Formula : C₁₃H₁₁N₁O₆
- Molecular Weight : 277.23 g/mol
- Purity : Typically ≥95%
- Hazard Classification : Irritant
MSB features a benzoate moiety linked to a succinimidooxycarbonyl group, enhancing its reactivity towards amino groups in proteins and peptides. This structural characteristic is crucial for its role in biochemical applications.
MSB primarily acts as an acylating agent, introducing a phthaloyl group onto amino acids. This modification protects the amino group during peptide synthesis, preventing unwanted side reactions. The mechanism involves the formation of stable amide bonds with primary amines on lysine residues in proteins, facilitating the covalent attachment of various biomolecules, such as drugs or fluorophores.
Biochemical Interactions
- N-phthaloylation :
-
Cellular Effects :
- Influences cell signaling pathways, gene expression, and metabolism by modifying proteins within cells.
- Acts on calcium channels (Cav 1.2), inhibiting calcium influx crucial for neuronal signaling.
Applications in Research
MSB's unique properties make it valuable in various research contexts:
- Peptide Synthesis : Utilized extensively for N-phthaloylation to synthesize optically pure peptides critical for pharmacological studies.
- Protein Conjugation : MSB facilitates the attachment of biomolecules to proteins, enhancing their functional properties and stability.
- Analgesic Studies : Research has demonstrated that derivatives of MSB can interact with opioid receptors, providing insights into their pharmacological profiles .
Study on Antinociceptive Properties
A study investigated the effects of N-phthaloylated peptides derived from MSB on pain relief. The results indicated that these peptides exhibited significant antinociceptive effects in animal models, with varying durations and potencies depending on structural modifications .
| Peptide Variant | Binding Affinity (K_i) | Duration of Effect |
|---|---|---|
| [Dmt 1]-DALDA | 0.143 nM | >7 hours |
| Dmt-D-Arg-Phe | Not specified | Rapid onset |
This study underscores the importance of MSB-derived compounds in developing new analgesics.
Scientific Research Applications
Peptide Synthesis
N-Phthaloylation of Amino Acids
MSB is primarily utilized for the N-phthaloylation of amino acids and peptide derivatives. This reaction introduces a phthaloyl protecting group that prevents unwanted side reactions during peptide synthesis. The process is advantageous because it occurs under mild conditions and does not lead to racemization, which is critical for maintaining optical purity in synthesized compounds .
Reaction Overview
The general reaction can be summarized as follows:This reaction allows for the introduction of the phthaloyl group without affecting the chirality of the amino acid, making it an essential tool in the synthesis of optically pure peptides.
Protein Conjugation
Covalent Attachment to Proteins
The N-hydroxysuccinimide (NHS) ester group in MSB readily reacts with primary amines found on the side chains of lysine residues in proteins. This reaction forms stable amide bonds, facilitating the covalent attachment of various biomolecules such as drugs, fluorophores, or other proteins to specific sites on target proteins .
Applications in Drug Delivery
By modifying proteins with therapeutic agents or imaging markers, researchers can enhance drug delivery systems and improve the specificity of therapeutic interventions. For example, studies have shown that modifications using MSB derivatives can significantly alter the binding affinities of peptides to opioid receptors, providing insights into their pharmacological profiles .
Modification of Biomaterials
Surface Functionalization
MSB can modify the surface properties of biomaterials like hydrogels and nanoparticles. By attaching biomolecules such as peptides or proteins to these surfaces, researchers can tailor the materials for specific applications in drug delivery or tissue engineering .
Hydrophilicity and Biocompatibility Enhancements
The ability to functionalize surfaces with biomolecules increases hydrophilicity and biocompatibility, which are crucial for applications in medical devices and regenerative medicine. For instance, attaching bioactive peptides can promote cell adhesion and proliferation on synthetic scaffolds.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phthaloylation Reagents
Monomethyl Phthalate + BOP/ZnCl₂
- Mechanism: Requires coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and ZnCl₂ as a catalyst.
- Drawbacks: Significant racemization risk during amino acid protection, limiting its utility in enantioselective synthesis .
- Advantage of MSB : Operates under racemization-free conditions, making it superior for peptide synthesis .
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride)
- Application : Common carbodiimide reagent for activating carboxyl groups.
- Limitations : Requires co-reagents (e.g., HOBt) and may form side products (e.g., N-acylurea).
- MSB Advantage : Eliminates the need for additional activators, simplifying workflows .
Traditional Phthaloyl Chloride
Functional Analogues in Peptide Chemistry
FDAA (1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide)
- Use: Chiral derivatization agent for amino acid analysis.
- Contrast: FDAA modifies amino groups for analytical purposes, whereas MSB is a protecting group reagent for synthesis .
Boc (tert-Butoxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) Groups
Key Research Findings and Data
Table 1: Comparative Performance of N-Phthaloylation Reagents
| Reagent | Reaction Time (h) | Yield (%) | Racemization Risk | Hydrolysis Sensitivity |
|---|---|---|---|---|
| MSB | 3–6 | 65–100 | None | Low |
| Monomethyl Phthalate | 16 | 53–95 | High | Moderate |
| Phthaloyl Chloride | 1–2 | 70–90 | Moderate | High |
| EDC·HCl + HOBt | 12–24 | 60–85 | Low | Moderate |
Data synthesized from Casimir et al. (2002), Greene’s Groups in Organic Synthesis, and related studies .
Preparation Methods
Reagents and Reaction Conditions
The canonical synthesis involves three core components:
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Methyl 2-carboxybenzoate : The carboxylic acid precursor.
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N-Hydroxysuccinimide (NHS) : Forms the activated ester.
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Dicyclohexylcarbodiimide (DCC) : A carbodiimide coupling agent that activates the carboxylic acid.
Typical Reaction Conditions
| Parameter | Specification | Role |
|---|---|---|
| Solvent | Anhydrous dichloromethane (DCM) | Minimizes hydrolysis of DCC and NHS |
| Temperature | 0°C → room temperature (RT) | Balances reaction rate and side reactions |
| Stoichiometry | 1.0:1.1:1.2 (acid:NHS:DCC) | Ensures complete conversion |
| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.1 eq) | Accelerates acylation |
| Reaction Time | 12–24 hours | Allows full conversion to MSB |
Step-by-Step Procedure
-
Dissolution : Methyl 2-carboxybenzoate (1.0 equiv) and NHS (1.1 equiv) are dissolved in anhydrous DCM under nitrogen.
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Activation : DCC (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C with stirring.
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Reaction : The mixture warms to RT and stirs for 12–24 hours.
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Workup : The byproduct dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated.
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Purification : MSB is recrystallized from ethyl acetate/hexane, yielding a white crystalline solid.
Yield and Purity Considerations
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DCU Removal : Incomplete filtration of DCU reduces purity. Centrifugation or repeated washing with cold DCM improves outcomes.
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Moisture Control : Hydrolysis of DCC or NHS necessitates anhydrous conditions. Molecular sieves (3Å) are often employed.
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Recrystallization Solvents : Ethyl acetate/hexane (1:3) yields >99% pure MSB, confirmed by HPLC.
Mechanistic Insights into MSB Formation
The reaction proceeds via a two-step mechanism:
-
Carboxylic Acid Activation : DCC reacts with methyl 2-carboxybenzoate to form an O-acylisourea intermediate, a highly electrophilic species.
-
Nucleophilic Attack : NHS attacks the activated carbonyl, displacing DCC’s urea derivative (DCU) and forming the succinimidooxy ester.
Critical Intermediate
DMAP catalyzes the second step by stabilizing the transition state through hydrogen bonding.
Optimization Strategies for Enhanced Efficiency
Solvent Screening
| Solvent | Relative Yield (%) | Notes |
|---|---|---|
| Dichloromethane | 92 | Low polarity minimizes hydrolysis |
| Tetrahydrofuran | 88 | Higher solubility of NHS |
| Acetonitrile | 75 | Accelerates side reactions |
Temperature and Time
Stoichiometric Adjustments
-
DCC (1.2 equiv) : Ensures full activation of the carboxylic acid.
Analytical Techniques for MSB Characterization
Spectroscopic Data
Q & A
Q. Methodological Focus
- NMR : H NMR (400 MHz, CDCl₃) identifies phthaloyl incorporation via aromatic proton shifts (δ 7.8–8.1 ppm) and succinimidooxy group absence .
- HPLC-MS : Monitors reaction progress; discrepancies in mass spectra may indicate incomplete protection or hydrolysis.
- X-ray Crystallography : For ambiguous cases, SHELXL refinement (via programs like SHELX or Mercury) resolves structural uncertainties by comparing experimental and simulated diffraction patterns .
How does MSB’s stability impact long-term storage, and what precautions are necessary to maintain its reactivity?
Advanced Handling Consideration
MSB is hygroscopic and degrades upon prolonged exposure to moisture. Recommended practices:
- Storage : Desiccate at –20°C in sealed, argon-purged vials.
- Stability Monitoring : Regular FT-IR checks for carbonyl peaks (C=O at ~1740 cm⁻¹) confirm integrity. Degradation manifests as broadening or shifts due to succinimide formation .
- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact, as indicated in safety protocols .
What computational tools can predict MSB’s reactivity in non-standard solvents or with sterically hindered amines?
Q. Advanced Computational Design
- Density Functional Theory (DFT) : Models transition states to predict reaction barriers in solvents like acetonitrile or DCM.
- Mercury CSD : Analyzes steric effects by overlaying crystal structures of MSB and target amines to assess steric clashes .
- MOE (Molecular Operating Environment) : Simulates nucleophilic attack trajectories of hindered amines on MSB’s carbonyl group.
How can researchers address low yields in MSB-mediated N-phthaloylation of secondary amines?
Troubleshooting Methodology
Secondary amines exhibit lower reactivity due to steric and electronic factors. Solutions include:
- Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
- Solvent Switch : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Alternative Reagents : For highly hindered amines, consider in situ activation via mixed carbonates.
What are the implications of MSB’s structural analogs (e.g., ethyl or benzyl esters) in tailoring protection/deprotection kinetics?
Q. Structure-Activity Relationship
- Ethyl Esters : Slower hydrolysis but require harsher deprotection (e.g., hydrazine).
- Benzyl Esters : Enhanced stability under acidic conditions but necessitate hydrogenolysis for removal.
MSB’s methyl ester balances reactivity and ease of cleavage (via mild base), as validated in peptide macrocycle syntheses .
What crystallographic challenges arise when analyzing MSB-derived products, and how are they resolved?
Q. Advanced Crystallography
- Twinned Crystals : Common due to flexible succinimidooxy groups. Use SHELXD for twinning correction and ORTEP-3 for graphical refinement of disordered regions .
- Data Contradictions : Cross-validate with IR and C NMR to distinguish between isomeric byproducts.
How does MSB compare to newer N-protecting reagents (e.g., Fmoc-OSu) in solid-phase peptide synthesis (SPPS)?
Q. Comparative Analysis
- MSB Advantages : Lower cost, compatibility with acid-labile resins.
- Fmoc-OSu Advantages : Orthogonal deprotection (base-sensitive).
MSB remains preferable for solution-phase syntheses requiring phthaloyl groups, as demonstrated in mersacidin D-ring studies .
What safety protocols are critical when scaling up MSB reactions beyond laboratory scales?
Q. Safety and Scaling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
